3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide
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Description
3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15F2NO3S2 and its molecular weight is 395.44. The purity is usually 95%.
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Biological Activity
3,4-Difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C17H16F2N2O3S
- Molecular Weight : 368.38 g/mol
The structure includes a benzenesulfonamide moiety, which is often associated with various biological activities, including anti-inflammatory and antibacterial properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor cell proliferation across various cancer cell lines.
- Case Study : A study evaluated the compound's cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
2. Antimicrobial Activity
The compound has been tested for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antibacterial Efficacy : It exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Potential
Sulfonamide derivatives are known for their anti-inflammatory effects. The compound has been assessed for its ability to inhibit pro-inflammatory cytokines.
- Research Findings : In vitro studies showed that it reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cytotoxicity Mechanism : The compound induces apoptosis in cancer cells via the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, contributing to its antibacterial effects .
Data Summary Table
Properties
IUPAC Name |
3,4-difluoro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3S2/c19-15-8-7-14(10-16(15)20)26(23,24)21-11-13-6-9-17(25-13)18(22)12-4-2-1-3-5-12/h1-10,18,21-22H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZYTTVAHUTVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC(=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.